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molecular formula C13H15NO3 B8283479 2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

2-(7-Methoxyquinolin-4-yloxy)propan-1-ol

Cat. No. B8283479
M. Wt: 233.26 g/mol
InChI Key: QPAKPGGJRAMBNF-UHFFFAOYSA-N
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Patent
US08314087B2

Procedure details

A solution of 4-(1-tert-butoxypropan-2-yloxy)-7-methoxyquinoline in TFA (10 mL) was stirred for 45 min at 23° C. The solvent was removed under reduced pressure and the residue was partitioned between CH2Cl2 and 10% Na2CO3. The aqueous layer was extracted with CH2Cl2 (5 mL×4) and the combined organics were dried over MgSO4. The mixture was purified on 12 grams of silica eluting with 0-100% of 5% MeOH/CH2Cl2. MS (ESI pos. ion) m/z (MH+): 234. Calc'd exact mass for C13H15NO3: 233.
Name
4-(1-tert-butoxypropan-2-yloxy)-7-methoxyquinoline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:5][CH2:6][CH:7]([O:9][C:10]1[C:19]2[C:14](=[CH:15][C:16]([O:20][CH3:21])=[CH:17][CH:18]=2)[N:13]=[CH:12][CH:11]=1)[CH3:8])(C)(C)C>C(O)(C(F)(F)F)=O>[CH3:21][O:20][C:16]1[CH:15]=[C:14]2[C:19]([C:10]([O:9][CH:7]([CH3:8])[CH2:6][OH:5])=[CH:11][CH:12]=[N:13]2)=[CH:18][CH:17]=1

Inputs

Step One
Name
4-(1-tert-butoxypropan-2-yloxy)-7-methoxyquinoline
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OCC(C)OC1=CC=NC2=CC(=CC=C12)OC
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was partitioned between CH2Cl2 and 10% Na2CO3
EXTRACTION
Type
EXTRACTION
Details
The aqueous layer was extracted with CH2Cl2 (5 mL×4)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organics were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
The mixture was purified on 12 grams of silica eluting with 0-100% of 5% MeOH/CH2Cl2

Outcomes

Product
Name
Type
Smiles
COC1=CC=C2C(=CC=NC2=C1)OC(CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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